2,5-Dihydro-3-methylanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-5-methylcyclohexa-1,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXCCDQIOYRZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC=C(C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160016 | |
| Record name | 2,5-Dihydro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13697-84-2 | |
| Record name | 1-Methoxy-5-methyl-1,4-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-3-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013697842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-3-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-DIHYDRO-3-METHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7GPE6LEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations and Transformative Reactivity of 2,5 Dihydro 3 Methylanisole
Electronic and Steric Influences on the Reactivity Profile of Partially Saturated Anisoles
The reactivity of 2,5-Dihydro-3-methylanisole, a partially saturated anisole (B1667542), is fundamentally governed by the interplay of electronic and steric effects originating from its constituent functional groups and cyclic structure. The molecule contains two distinct double bonds: one is part of an enol ether system (C1-C2, substituted with the methoxy (B1213986) group) and the other is an isolated, substituted alkene (C4-C5, bearing the methyl group).
Electronic Effects: The primary electronic influence stems from the methoxy (-OCH₃) group. As an oxygen-containing substituent, it acts as a powerful π-donor through resonance, significantly increasing the electron density of the C1-C2 double bond. wikipedia.org This makes the enol ether moiety nucleophilic and highly susceptible to attack by electrophiles. wikipedia.org The electron-donating nature of the oxygen atom polarizes the double bond, concentrating electron density at the C2 position. The methyl (-CH₃) group, through hyperconjugation, exerts a weaker electron-donating effect on the C4-C5 double bond. Consequently, the enol ether double bond is substantially more reactive towards electrophiles than the isolated C4-C5 double bond.
Table 1: Comparison of Electronic and Steric Properties
| Feature | C1-C2 Double Bond (Enol Ether) | C4-C5 Double Bond (Alkene) |
|---|---|---|
| Primary Electronic Effect | Strong π-donation from -OCH₃ group | Weak hyperconjugation from -CH₃ group |
| Reactivity Profile | Highly nucleophilic; prone to electrophilic attack | Moderately nucleophilic |
| Key Steric Influence | Proximity to the C3-methyl group | Less direct hindrance from the C3-methyl group |
Electrophilic and Nucleophilic Substitution Reactions of the Dihydroanisole Moiety
Direct nucleophilic or electrophilic substitution on the sp²-hybridized carbons of this compound is uncommon. Instead, the compound primarily undergoes electrophilic addition reactions, characteristic of its electron-rich double bonds.
Electrophilic Addition: The enol ether is the principal site for electrophilic attack. wikipedia.org In the presence of an electrophile (E⁺), such as H⁺ or Br⁺, the C2 carbon of the enol ether double bond acts as the nucleophile. This initial attack is regioselective, leading to the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized across the oxygen atom and the C1 and C3 carbons. Subsequent attack by a nucleophile (Nu⁻) can occur at either C1 or C3, leading to 1,2- and 1,4-addition products, respectively. chemistrysteps.comlibretexts.orglibretexts.org The distribution of these products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. libretexts.orgyoutube.com
For example, the reaction with an acid (HX) would proceed as follows:
Protonation at the C2 position yields a tertiary, resonance-stabilized carbocation.
The halide ion (X⁻) can then attack at the C1 or C3 position to give the corresponding addition products. youtube.comyoutube.com
Nucleophilic Reactions: Nucleophilic attack on the dihydroanisole moiety is not a favorable process under normal conditions due to the electron-rich nature of the double bonds. Such reactions would require activation of the molecule, for instance, through complexation with a metal center, which can alter the electronic properties of the ring and make it susceptible to nucleophilic attack.
Catalytic Functionalization and Bond-Forming Reactions
Lewis Acid/Base Co-Catalysis in Dihydroanisole Transformations
Lewis acids can play a significant role in activating the this compound system towards various transformations. nih.gov By coordinating with the lone pair of electrons on the methoxy group's oxygen atom, a Lewis acid enhances the electrophilicity of the enol ether double bond. This activation facilitates reactions that might otherwise be sluggish or require harsh conditions.
For instance, in cycloaddition reactions, a Lewis acid can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the enol ether, making it more reactive towards dienes. researchgate.netnih.gov Similarly, Lewis acid catalysis can promote the addition of weak nucleophiles to the activated double bond. researchgate.netnih.gov The presence of a co-catalytic base can assist in subsequent steps, such as deprotonation, to regenerate a catalyst or neutralize the reaction mixture. nih.govrsc.org
Table 2: Role of Catalysts in Dihydroanisole Transformations
| Catalyst Type | Mechanism of Action | Potential Transformation |
|---|---|---|
| Lewis Acid (e.g., TiCl₄, Y(OTf)₃) | Coordinates to the methoxy oxygen, activating the C1-C2 double bond. | Diels-Alder reactions, Michael additions, Friedel-Crafts-type reactions. researchgate.netnih.gov |
| Co-catalytic Base (e.g., NEt₃) | Can facilitate proton transfer steps or catalyst turnover. | Isomerization, elimination reactions. researchgate.net |
Transition Metal-Mediated Cross-Coupling and Functionalization Reactions
Transition metal catalysis offers a powerful toolkit for the functionalization of dihydroanisole systems. rsc.orgresearchgate.net Palladium-catalyzed reactions are particularly prominent in forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com While direct cross-coupling of the C-O bond of the enol ether is challenging, other positions on the ring can be targeted.
One potential pathway is through C-H activation. wikipedia.orgcaltech.edu Palladium catalysts, under the right conditions with a suitable directing group, can selectively activate vinylic or allylic C-H bonds, allowing for the introduction of new functional groups via arylation, alkenylation, or other coupling processes. beilstein-journals.orgnih.govnih.gov For example, a Heck-type reaction could potentially couple the dihydroanisole with an aryl halide.
Another strategy involves converting the enol ether into a more reactive species, such as a vinyl triflate or phosphate. These derivatives are excellent substrates for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the formation of new C-C bonds at the C1 position. rsc.orgresearchgate.netresearchgate.net
Thermolytic Pathways and Degradation Mechanisms of Dihydroanisole Systems
The thermal stability of this compound is influenced by its non-aromatic, cyclic diene structure. Upon heating, several degradation or rearrangement pathways are possible.
Isomerization: One likely thermolytic pathway is isomerization to a more stable, conjugated diene system. A 1,5-hydride shift could potentially move the double bonds into conjugation, forming 1-methoxy-5-methyl-1,3-cyclohexadiene or 1-methoxy-3-methyl-1,3-cyclohexadiene. This process is driven by the increased thermodynamic stability of the conjugated π-system.
Aromatization: If a suitable pathway for elimination exists, the dihydroanisole ring can aromatize. For instance, under oxidative conditions or with a catalyst, the molecule could undergo dehydrogenation to form 3-methylanisole (B1663972). This is a strong thermodynamic driving force due to the formation of the stable aromatic ring. acs.org
Degradation: The enol ether functionality is susceptible to hydrolysis under acidic conditions, even with trace amounts of acid at elevated temperatures. This would cleave the ether bond, leading to the formation of 5-methyl-2-cyclohexen-1-one and methanol. Other degradation pathways under high heat could involve fragmentation of the ring through retro-Diels-Alder type reactions, though this is less likely for this specific substitution pattern. researchgate.netkaust.edu.saacs.org Prolonged exposure to high temperatures can lead to complex decomposition and polymerization. researchgate.netmarquette.edunih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2,5 Dihydro 3 Methylanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy of 2,5-Dihydro-3-methylanisole offers detailed information about the electronic environment of each hydrogen atom. The chemical shifts (δ), measured in parts per million (ppm), indicate the degree of shielding around a proton. Protons in different chemical environments will resonate at different frequencies. In the ¹H NMR spectrum, the methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the upfield region. The vinyl protons, attached to the double bonds, would resonate at a lower field due to the deshielding effect of the π-electrons. The aliphatic protons on the cyclohexadiene ring would have distinct chemical shifts and coupling patterns based on their spatial relationships with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predictive models as experimental data is not readily available in the searched literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
| -OCH₃ | 3.5 - 3.7 | Singlet (s) |
| Vinyl H | 4.6 - 5.8 | Multiplet (m) |
| Aliphatic CH₂ | 2.5 - 2.9 | Multiplet (m) |
| Methyl CH₃ | 1.6 - 1.8 | Singlet (s) or Doublet (d) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis and Relaxation Studies
Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of this compound. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The carbon atom of the methoxy group would appear in the 50-60 ppm range. The sp²-hybridized carbons of the double bonds are expected to resonate downfield, typically between 100 and 150 ppm. The sp³-hybridized carbons of the methyl group and the aliphatic ring carbons would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on predictive models as experimental data is not readily available in the searched literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| C=C (Olefinic) | 100 - 145 |
| CH₂ (Aliphatic) | 25 - 40 |
| -CH₃ (Methyl) | 15 - 25 |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong C-O stretching vibration for the ether linkage is expected. Additionally, C=C stretching vibrations for the double bonds in the ring and C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present.
Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected ranges for key functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=C Stretch | 1640 - 1680 |
| C-O Stretch (Ether) | 1050 - 1150 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. In the Raman spectrum of this compound, the C=C double bond stretching vibrations are typically strong and provide a clear signal for the unsaturated ring system. Symmetrical vibrations, which might be weak in the IR spectrum, can be prominent in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (124.18 g/mol ). The fragmentation pattern arises from the breakdown of the molecular ion into smaller, charged fragments. Common fragmentation pathways for this type of compound could include the loss of the methyl group from the anisole (B1667542) moiety or cleavage of the cyclohexadiene ring, leading to characteristic fragment ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound This table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Identity |
| [M]⁺ | 124 | Molecular Ion |
| [M-CH₃]⁺ | 109 | Loss of a methyl group |
| [M-OCH₃]⁺ | 93 | Loss of the methoxy group |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for elucidating the structure of volatile organic compounds like this compound. In this method, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. nih.gov The resulting mass spectrum displays a pattern of these ions, which serves as a molecular fingerprint.
The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 124 g/mol ). nih.gov The fragmentation pattern is dictated by the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the methoxy group and rearrangements within the cyclohexadiene ring. The fragmentation mechanisms of related heterocyclic compounds often involve both the simple rupture of bonds and skeletal rearrangements, which lead to the formation of stable odd-electron ions. arkat-usa.org
Table 1: Expected Key Ions in the EI-MS Spectrum of this compound
| Ion | Description | Expected m/z |
| [C8H12O]•+ | Molecular Ion (M•+) | 124 |
| [M - CH3]•+ | Loss of a methyl radical | 109 |
| [M - OCH3]•+ | Loss of a methoxy radical | 93 |
| [C6H5]+ | Phenyl cation fragment | 77 |
Note: The fragmentation data is predictive and based on common fragmentation rules and the analysis of related structures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with great confidence. This technique is crucial for distinguishing between isomers and confirming the molecular formula of a substance. For this compound, HRMS can precisely measure the mass of the molecular ion, allowing for its unambiguous identification.
The exact monoisotopic mass of this compound, calculated from its molecular formula C8H12O, is 124.088815002 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass with sub-ppm (parts-per-million) accuracy, confirming the elemental formula and ruling out other possibilities. nih.gov
Table 2: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C8H12O | PubChem nih.gov |
| Monoisotopic Mass | 124.088815002 Da | PubChem nih.gov |
| Molecular Weight | 124.18 g/mol | PubChem nih.gov |
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds. researchgate.net It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov This method is widely used to determine the purity of this compound and to detect it at trace levels.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column coated with a stationary phase (e.g., dimethylpolysiloxane). nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components exit the column, they enter the mass spectrometer, which provides identification based on their mass spectra.
Table 3: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting |
| Column Type | Fused silica (B1680970) capillary column (e.g., 30m x 0.25mm) |
| Stationary Phase | 100% Dimethylpolysiloxane |
| Carrier Gas | Helium (99.999%) at a constant flow rate nih.gov |
| Injector Temperature | 250 °C |
| Oven Program | Temperature programmed (e.g., initial hold, ramp, final hold) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reverse-phase (RP) HPLC method can be effectively employed. sielc.comsielc.com
This method utilizes a non-polar stationary phase (such as a C18 column) and a polar mobile phase. mdpi.com A specific method for this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), formic acid is used in place of phosphoric acid. sielc.comsielc.com This HPLC method is scalable and can be adapted for preparative separations to isolate larger quantities of the compound. sielc.comsielc.com
Table 4: HPLC Method for the Separation of this compound
| Parameter | Description |
| Column | Newcrom R1 sielc.comsielc.com |
| Mode | Reverse Phase (RP) sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid sielc.comsielc.com |
| Application | Analytical and preparative separations sielc.comsielc.com |
Theoretical and Computational Studies on the Molecular Architecture and Reaction Dynamics of 2,5 Dihydro 3 Methylanisole
Quantum Mechanical (QM) Characterization of Electronic Structure and Conformations
No dedicated studies on the quantum mechanical properties of 2,5-Dihydro-3-methylanisole were identified.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
There are no published studies presenting DFT calculations to determine the optimized ground state geometry, bond lengths, bond angles, or energetic properties of this compound.
Investigation of Conformational Isomers and Rotational Barriers
A computational investigation into the possible conformational isomers of this compound and the energy barriers to rotation around its single bonds has not been reported in the scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
No research could be found that employs Molecular Dynamics (MD) simulations to study the dynamic behavior of this compound in any solvent or to characterize its intermolecular interactions.
Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors
There are no available computational studies that predict spectroscopic parameters (such as NMR or IR spectra) or reactivity descriptors (such as HOMO-LUMO gaps or electrostatic potential maps) for this molecule.
Mechanistic Studies of Reaction Pathways using Computational Tools
Computational studies elucidating the mechanisms of reaction pathways involving this compound, including transition state analysis and activation energy calculations, are absent from the current body of scientific literature.
Broader Applications and Industrial Relevance of Dihydroanisole Chemistry Excluding Biomedical
Strategic Intermediates in the Synthesis of Specialty Organic Chemicals
The primary role of 2,5-Dihydro-3-methylanisole is that of a strategic intermediate, most commonly generated via the Birch reduction of 3-methylanisole (B1663972). wikipedia.org The Birch reduction is a powerful method for converting aromatic rings into 1,4-cyclohexadienes, and it transforms the stable, electron-rich aromatic system of 3-methylanisole into a more reactive, non-conjugated diene. wikipedia.orgmasterorganicchemistry.com This resulting diene, this compound, serves as a versatile building block for a range of specialty organic chemicals.
One of the most significant applications of this intermediate is its use in the synthesis of cyclic ketones. The enol ether functional group within the this compound structure is readily hydrolyzed under acidic conditions. This hydrolysis reaction converts the enol ether into a ketone, yielding 3-methyl-2-cyclohexen-1-one. bohrium.com This ketone is a valuable specialty chemical in its own right, with applications in various fields.
A notable industrial-scale application highlighting the compound's role as an intermediate was developed by Pfizer for the synthesis of 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene. acs.org In this process, a multikilogram-scale Birch reduction of 3-methylanisole was performed to produce the dihydroanisole intermediate, which was then further reacted to create the target spirocyclic compound. acs.org This demonstrates the utility of this compound in constructing complex molecular architectures required for specialized chemical manufacturing.
Key Synthetic Transformations:
| Starting Material | Reaction | Intermediate | Product |
| 3-Methylanisole | Birch Reduction (e.g., Li/NH₃, EtOH) | This compound | - |
| This compound | Acid Hydrolysis | - | 3-Methyl-2-cyclohexen-1-one |
Applications in the Development of Advanced Materials and Polymer Science
While the compound's functional groups suggest potential for use in polymer science, direct applications of this compound as a monomer in the synthesis of advanced materials are not widely documented in publicly available literature. From a chemical standpoint, the molecule contains two key reactive sites for polymerization: the enol ether and the cyclohexadiene ring system.
Cyclic enol ethers as a class of compounds have been shown to be effective monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers. bohrium.comacs.orgresearchgate.netnih.gov This reaction could potentially proceed at the enol ether's double bond within the ring. Furthermore, cyclohexadiene derivatives can be polymerized through various mechanisms, including anionic and coordination polymerization, to yield polymers with unique thermal and mechanical properties. nih.govresearchgate.net The resulting polymers from such reactions could offer properties like thermal stability and controlled degradability. bohrium.comnih.gov However, specific studies detailing the polymerization of this compound itself and the characterization of the resulting materials are limited.
Role in the Formulation of Fragrance and Flavor Compounds (Chemical Perspective)
The role of this compound in the fragrance and flavor industry is indirect but chemically significant. The compound itself is not typically noted for its organoleptic properties. Instead, its value lies in its position as a key intermediate in the chemical pathway from a readily available precursor to a valuable flavor and fragrance ingredient.
The starting material, 3-methylanisole, and its isomers are used in the chemical industry. thegoodscentscompany.comsemanticscholar.org Through the Birch reduction, 3-methylanisole is converted to this compound. As discussed previously, this intermediate is then hydrolyzed to produce 3-Methyl-2-cyclohexen-1-one. This resulting ketone possesses distinct and desirable sensory characteristics, described as nutty, musty, phenolic, and woody. bohrium.com These properties make it a useful component in the formulation of nut-type flavors for the food industry and as a note in fragrance compositions. bohrium.com
Therefore, from a chemical perspective, the transformation of a stable aromatic ether into a reactive diene (this compound) is the crucial step that enables the subsequent formation of a molecule with significant value in the flavor and fragrance sector. This pathway allows for the creation of specific scent and taste profiles from a simple aromatic precursor.
Q & A
Q. What are the established methods for synthesizing 2,5-Dihydro-3-methylanisole, and how can reaction conditions be optimized?
A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures, followed by purification via recrystallization or column chromatography. For instance, analogous compounds like 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole were synthesized via 18-hour reflux in DMSO, yielding 65% after crystallization . Optimization may require Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst) and statistical analysis to identify significant factors.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For structural analogs like 3,5-di-tert-Butyl-4-hydroxyanisole, NIST provides validated MS data (electron ionization fragmentation patterns) and IUPAC-standard InChIKeys for cross-referencing spectral libraries . High-resolution MS (HRMS) and 2D-NMR (e.g., HSQC, HMBC) resolve ambiguities in methyl/methoxy group assignments.
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should include accelerated degradation tests under stress conditions (heat, light, humidity). Monitor degradation products via HPLC or GC-MS. For example, protocols for handling phenolic analogs emphasize inert atmospheres (N₂) and amber vials to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Contradictions often arise from tautomerism or impurities. Triangulate data using multiple techniques:
Q. What experimental designs are suitable for studying the compound’s biological activity while minimizing confounding variables?
Use a tiered approach:
- In vitro assays (e.g., enzyme inhibition) with strict controls (blanks, positive/negative controls) .
- Dose-response studies to establish EC₅₀/IC₅₀ values, validated via statistical tools like ANOVA.
- Triangulation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, while molecular dynamics simulations reveal conformational stability in solvent environments . For synthetic pathways, DFT calculations model transition states and regioselectivity in electrophilic substitutions .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Intermediate monitoring : Use TLC or LC-MS after each step to identify bottlenecks.
- Protecting groups : For analogs like dihydroxyflavones, tert-butyldimethylsilyl (TBS) groups prevent unwanted side reactions during methylation .
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps .
Methodological Guidance
Q. How should researchers validate the purity of this compound for pharmacological studies?
Q. What frameworks ensure rigorous data interpretation in structure-activity relationship (SAR) studies?
Q. How can researchers mitigate risks when scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
